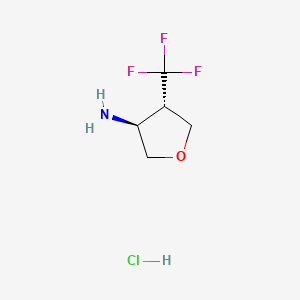
2-Chloro-5-ethenylfuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-ethenylfuran is an organic compound with the molecular formula C6H5ClO It is a derivative of furan, where a chlorine atom is substituted at the second position and an ethenyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-ethenylfuran typically involves the chlorination of 5-ethenylfuran. One common method is to react 5-ethenylfuran with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the product to ensure high purity. Techniques such as distillation and recrystallization are commonly employed to achieve this.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-ethenylfuran undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethenyl group can be oxidized to form epoxides or aldehydes.
Reduction Reactions: The ethenyl group can be reduced to form ethyl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or thiourea (NH2CSNH2) are used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Major Products
Substitution: Products include 2-amino-5-ethenylfuran or 2-thio-5-ethenylfuran.
Oxidation: Products include this compound epoxide or 2-chloro-5-formylfuran.
Reduction: Products include 2-chloro-5-ethylfuran.
Scientific Research Applications
2-Chloro-5-ethenylfuran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-ethenylfuran involves its interaction with various molecular targets. The chlorine atom and the ethenyl group can participate in different chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to various biological effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methylfuran: Similar structure but with a methyl group instead of an ethenyl group.
2-Bromo-5-ethenylfuran: Similar structure but with a bromine atom instead of chlorine.
2-Chloro-5-ethylfuran: Similar structure but with an ethyl group instead of an ethenyl group.
Uniqueness
2-Chloro-5-ethenylfuran is unique due to the presence of both a chlorine atom and an ethenyl group on the furan ring. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C6H5ClO |
|---|---|
Molecular Weight |
128.55 g/mol |
IUPAC Name |
2-chloro-5-ethenylfuran |
InChI |
InChI=1S/C6H5ClO/c1-2-5-3-4-6(7)8-5/h2-4H,1H2 |
InChI Key |
MMNSGSQEIZGYNA-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(O1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


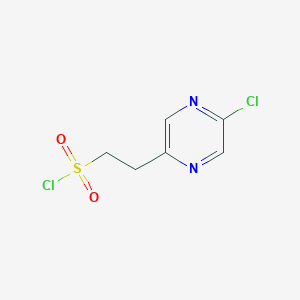
![rac-tert-butylN-methyl-N-[(1r,4r)-4-(bromomethyl)cyclohexyl]carbamate,trans](/img/structure/B13598123.png)

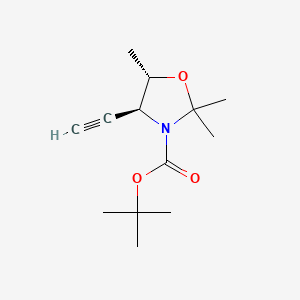
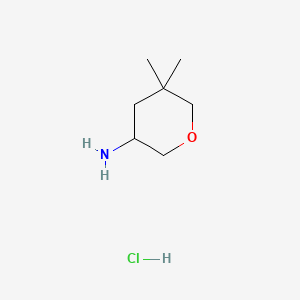
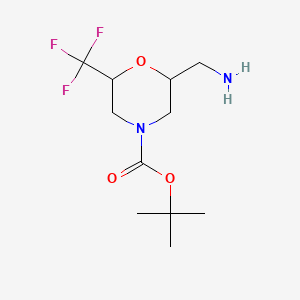
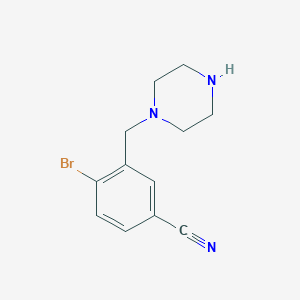
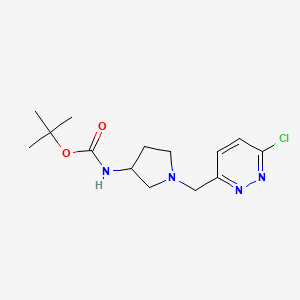
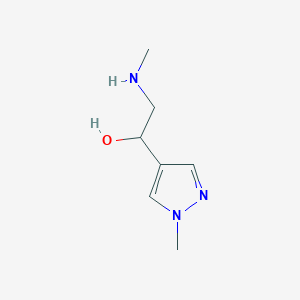
![[(5-Chlorothiophen-3-yl)methyl]hydrazine](/img/structure/B13598185.png)

![2-[(1E)-4,4-dimethylpent-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13598202.png)
